ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, ethoxycarbonyl, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate and aniline derivatives.
Attachment of the methoxybenzoyl group: This can be done through acylation reactions using 4-methoxybenzoyl chloride.
Final assembly: The final compound is formed through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C26H26N2O7S |
---|---|
Molecular Weight |
510.6g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N2O7S/c1-5-34-25(31)17-7-11-18(12-8-17)27-23(30)21-15(3)20(26(32)35-6-2)24(36-21)28-22(29)16-9-13-19(33-4)14-10-16/h7-14H,5-6H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
XBYLSEYVIAOERQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OCC)C |
Origin of Product |
United States |
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